Product packaging for 5-Allylcyclopent-2-enone(Cat. No.:CAS No. 61020-32-4)

5-Allylcyclopent-2-enone

Cat. No.: B1314234
CAS No.: 61020-32-4
M. Wt: 122.16 g/mol
InChI Key: CADVNFCZWAMCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Allylcyclopent-2-enone (C8H10O) is a valuable, substituted cyclopentenone that serves as a versatile building block in organic synthesis and medicinal chemistry research. As a key structural motif, cyclopentenones are found in a wide array of natural products and biologically active molecules . This compound features an α,β-unsaturated ketone core, enabling it to undergo characteristic reactions such as nucleophilic conjugate addition and function as a proficient dienophile in Diels-Alder reactions to construct more complex cyclic systems . The allyl substituent at the 5-position provides a reactive handle for further synthetic elaboration via various transformations, including ring-closing metathesis and selective ozonolysis, to access diverse and architecturally complex molecular scaffolds . Research applications for this compound and its derivatives include its role as a key intermediate in chemoenzymatic routes for generating enantiomerically enriched spirocyclic compounds, which are important structures in drug discovery and natural product synthesis . Furthermore, studies on analogous 5,5-dialkylcyclopent-2-enones have demonstrated their propensity to undergo smooth photochemical rearrangement, offering an efficient entry into cyclopropane-containing frameworks . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or household use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions, adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B1314234 5-Allylcyclopent-2-enone CAS No. 61020-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-prop-2-enylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVNFCZWAMCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541036
Record name 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61020-32-4
Record name 5-(Prop-2-en-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Cyclopentenone Core in Synthetic Methodology Research

The cyclopentenone ring is a five-membered carbocycle containing a ketone and an alkene, a structural motif known as an enone. This arrangement of functional groups makes the cyclopentenone core a highly reactive and versatile platform in organic synthesis. nih.govCurrent time information in McLennan County, US. Its significance is underscored by its presence in a vast number of natural products, including the jasmonates, aflatoxins, and several prostaglandins (B1171923), many of which exhibit potent biological activities. aksci.com

The reactivity of the cyclopentenone core is multifaceted, allowing for a diverse array of chemical transformations. nih.gov As an α,β-unsaturated ketone, it readily undergoes nucleophilic conjugate addition (Michael reaction), allowing for the introduction of substituents at the C4 and C5 positions. aksci.com It also serves as an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, and participates in photochemical [2+2] cycloadditions, enabling the rapid construction of complex polycyclic systems. nih.gov

Furthermore, the cyclopentenone skeleton itself can be assembled through a variety of powerful and classic name reactions. The Pauson-Khand reaction, which combines an alkene, an alkyne, and carbon monoxide, and the Nazarov cyclization, an acid-catalyzed electrocyclization of divinyl ketones, are cornerstone methods for constructing the five-membered ring. nih.govnih.gov The development of new synthetic routes and the application of existing ones to create substituted cyclopentenones remains an active and fertile area of chemical research. nih.govliverpool.ac.uk

Academic Context of Allyl Substituted Cyclopentenones As Chiral Synthons

The introduction of an allyl group at the C5 position of the cyclopentenone ring, as in 5-allylcyclopent-2-enone, imparts a crucial feature: chirality. The C5 carbon becomes a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-5-allylcyclopent-2-enone). This chirality is of paramount importance in modern organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules where often only one enantiomer provides the desired effect.

A molecule like this compound is referred to as a "chiral synthon"—a chiral building block used to introduce a specific stereocenter into a larger target molecule. Current time information in McLennan County, US. The ability to access enantiomerically pure or enriched cyclopentenones is a significant goal, as it allows chemists to control the three-dimensional architecture of the molecules they build. Current time information in McLennan County, US.sigmaaldrich.com The allyl group itself is a versatile handle for further chemical modification. Its double bond can participate in a wide range of reactions, including oxidation, reduction, and metathesis, allowing for the elaboration of complex side chains.

The synthesis of such chiral γ-substituted (C5-substituted) cycloalkenones is a subject of intense investigation. sigmaaldrich.com Strategies often rely on the use of nonracemic chiral substrates, the application of chiral auxiliaries to guide reactions, or, more desirably, the use of catalytic enantioselective methods that can generate the desired enantiomer from an achiral precursor. nih.govsigmaaldrich.com Palladium-catalyzed allylic alkylation is one prominent modern technique used to generate these valuable chiral building blocks with high levels of enantioselectivity. sigmaaldrich.com

Historical Overview of Research on 5 Allylcyclopent 2 Enone and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation in the Cyclopentenone Ring System

The assembly of the five-membered cyclopentenone ring is a fundamental challenge in organic synthesis. Modern chemistry offers a diverse toolkit of reactions to construct this scaffold, each with unique advantages regarding substrate scope, stereocontrol, and catalytic efficiency.

Nazarov Cyclization Approaches to Cyclopentenone Scaffolds, including Interrupted Variants

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones. wikipedia.org The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone, typically activated by a Brønsted or Lewis acid, to form a pentadienyl cation intermediate. wikipedia.orgnih.gov This cation then cyclizes to produce an oxyallyl cation, which, after a proton transfer step, yields the final cyclopentenone product. nih.gov The reaction's success has made it a primary tool for the synthesis of five-membered carbocycles. nih.gov

A significant evolution of this method is the interrupted Nazarov cyclization . In this variant, the highly reactive oxyallyl cation intermediate is trapped by a nucleophile before it can eliminate a proton. wikipedia.org This strategy prevents the formation of the simple cyclopentenone and instead generates more complex, functionalized cyclopentanone (B42830) derivatives. nih.gov This approach has been extensively developed to allow for the stereocontrolled synthesis of complex molecules, where the intermediate cation can be trapped by various carbon and heteroatom nucleophiles. wikipedia.orgnih.gov For instance, Luo and co-workers utilized an interrupted Nazarov/Hosomi–Sakurai cascade reaction as a key step in the total synthesis of (−)-oridonin. rsc.org

Table 1: Examples of Nazarov Cyclization Reactions

Precursor Type Catalyst / Promoter Key Feature Product Type Citation
Divinyl Ketone Lewis or Brønsted Acid Classical 4π electrocyclization Cyclopentenone wikipedia.orgnih.gov
1,4-Pentadien-3-ols FeBr₃ Intramolecular trapping with indole Cyclopenta[b]indoles nih.gov
Dienyl α-Diketones Y(OTf)₃ 1,6-conjugate addition followed by cyclization α-Hydroxycyclopentenones nih.gov
Alkenyl Bromide & Enal Lewis Acid Nazarov/Hosomi-Sakurai cascade Tetracyclic Skeleton rsc.org

Pauson-Khand Reactions for Construction of the Cyclopentenone Framework

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone in a single step. rsc.orgrsc.org This transformation is a highly efficient and atom-economic method for assembling the cyclopentenone core and has become a method of choice for this purpose. rsc.orgmdpi.com

Initially, the reaction was mediated by stoichiometric amounts of cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈). rsc.orgresearchgate.net However, significant research has led to the development of catalytic versions, which are more environmentally benign and economical. researchgate.net Modern PKR can be catalyzed by various transition metals, including cobalt, rhodium, and palladium, greatly expanding its utility and substrate scope. mdpi.com The intramolecular version of the PKR is particularly powerful for the rapid construction of bicyclic and more complex polycyclic systems. scispace.com For example, the Rh(I)-catalyzed allenic Pauson-Khand reaction provides a powerful method for constructing ring-fused cyclopentenones with high selectivity. orgsyn.org

Table 2: Catalysts in the Pauson-Khand Reaction

Catalyst Type Key Advantage Citation
Co₂(CO)₈ Stoichiometric Original, well-studied rsc.orgmdpi.com
[Rh(CO)₂Cl]₂ Catalytic High activity, mild conditions orgsyn.org
Rh/Pd Complexes Catalytic Used in total synthesis of complex natural products mdpi.com
Mo(CO)₆ Stoichiometric/Catalytic Different selectivity in allenic PKR vs. Rh(I) orgsyn.org

Organocatalytic Cyclization Pathways Towards Cyclopentenone Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. In the context of cyclopentenone synthesis, organocatalytic strategies often provide excellent enantioselectivity for the construction of chiral products. acs.org These reactions frequently proceed through cascade or tandem sequences, where multiple bonds are formed in a single pot.

For example, chiral secondary amines can catalyze cascade reactions between α,β-unsaturated aldehydes and substituted oxindoles to create complex spirooxindole-fused cyclopentanes. rsc.org The reaction proceeds via the formation of an iminium ion intermediate, which undergoes a stereoselective Michael addition, followed by an intramolecular cyclization to furnish the final product with high diastereoselectivity and enantioselectivity. rsc.org Similarly, Brønsted acids have been used to catalyze Nazarov-type cyclizations of specific substrates like 3-alkynyl-2-indolylmethanols, enabling the construction of axially chiral cyclopenta[b]indole (B15071945) scaffolds. oaepublish.com

Metal-Catalyzed Cycloaddition Reactions in Cyclopentenone Ring Assembly

Beyond the Pauson-Khand reaction, a variety of other metal-catalyzed cycloaddition reactions are employed to assemble the cyclopentenone ring. These methods offer alternative pathways and can accommodate different substrate classes. thieme-connect.com These cycloadditions are powerful tools for the modular and stereoselective construction of complex cyclic systems. rsc.org

One notable approach is the nickel-catalyzed [3+2] cycloaddition of α,β-unsaturated esters with internal alkynes, which furnishes trisubstituted 2-cyclopentenones. thieme-connect.com Gold catalysts have also proven effective; for instance, a gold(I)-catalyzed cycloisomerization of enynyl acetates initiates a tandem sequence that ultimately produces highly functionalized 5-hydrazino-2-cyclopentenone derivatives. acs.org This process involves a 1,3-acyloxy migration and a Nazarov cyclization, followed by trapping of the resulting diene. acs.org

Ring-Closing Metathesis in Cyclopentenone Synthesis

Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that allows for the formation of cyclic compounds from acyclic diene precursors through the formation of a new carbon-carbon double bond. rsc.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, is a powerful tool for creating five-membered rings. thieme-connect.comresearchgate.net

In the synthesis of cyclopentenone derivatives, an appropriately substituted acyclic dienone can undergo RCM to form the five-membered ring. thieme-connect.com The versatility of RCM has been demonstrated in the synthesis of D- and L-cyclopentenone derivatives, which serve as crucial intermediates for producing carbocyclic nucleosides. nih.gov Ring-closing enyne metathesis (RCEYM), a variation of RCM, is also a potent strategy for generating cyclic structures containing a 1,3-diene moiety, which can be further functionalized. rsc.org

Regioselective Introduction of the Allyl Moiety at the C-5 Position

Once the cyclopentenone core is formed, or during its formation, the introduction of substituents at specific positions is crucial. The regioselective introduction of an allyl group at the C-5 position (the γ-position relative to the carbonyl) is a key step in synthesizing the target compound, this compound.

One advanced strategy to achieve this is the palladium-catalyzed redox-relay Heck reaction. nih.gov This method allows for the desymmetrization of symmetric cyclic enones. An enone can react with an aryl boronic acid or other coupling partners, with the palladium catalyst facilitating a migratory insertion and subsequent β-hydride elimination to form an optically active γ-substituted cyclopentenone. nih.gov This provides direct access to functionalized cyclopentenones that would be difficult to obtain through traditional conjugate addition methods.

Another approach involves the regioselective nucleophilic addition to specifically designed cyclopentenone precursors. For example, researchers have shown that 3-fluoro-5-methylene-2-cyclopentenone can undergo regioselective 1,4-addition at the exocyclic methylene (B1212753) group, leading to 5-substituted 3-fluoro-2-cyclopentenones. nih.gov While not a direct allylation, this demonstrates the principle of controlling regioselectivity in additions to cross-conjugated cyclopentenone systems. Palladium-catalyzed allylation reactions of related five-membered heterocycles with reagents like allyltributylstannane (B1265786) have also been shown to occur with high regioselectivity, suggesting analogous pathways could be developed for cyclopentenone systems. rsc.org

Diastereoselective Allylation of Cyclopentenone Enolates

The diastereoselective allylation of cyclopentanone enolates represents a powerful strategy for the stereocontrolled synthesis of 5-allylcyclopentanones, which can then be converted to the corresponding cyclopentenones. A notable approach involves the conjugate addition of a nucleophile to a 2-substituted cyclopent-2-enone, followed by trapping the resulting enolate with an allyl electrophile.

Research has shown that the allylation of enolates derived from the conjugate addition of silyl (B83357) or stannyl (B1234572) nucleophiles to 2-phenylseleno(thio)cyclopent-2-enone proceeds with high diastereoselectivity. rsc.orgnii.ac.jp This method consistently produces allylated compounds with a high preference for the cis isomer. rsc.orgnii.ac.jp Computational studies have confirmed the greater stability of the cis isomers compared to their trans counterparts. rsc.orgnii.ac.jp The resulting allylated cyclopentanones can be efficiently transformed into 2-allylcyclopent-2-enone. rsc.orgnii.ac.jp

The reaction conditions, including the choice of nucleophile and electrophile, play a critical role in the stereochemical outcome. For instance, the use of higher-order mixed silylcuprates has been explored, though in some cases, this led to a mixture of cis and trans isomers with lower yields than expected. nii.ac.jp

Table 1: Diastereoselective Allylation of Cyclopentanone Enolates

Starting Material Nucleophile Electrophile Major Product Stereochemistry Reference
2-Phenylseleno-cyclopent-2-enone (Tributylstannyl)lithium Allyl Iodide cis nii.ac.jp
2-Phenylseleno-cyclopent-2-enone (Trialkylsilyl)lithium Allyl Iodide cis nii.ac.jp
2-Phenylthio-cyclopent-2-enone (Tributylstannyl)lithium Allyl Iodide cis rsc.org

Direct α-Allylation of Cyclopentanone Precursors via Catalytic Methods

Direct catalytic α-allylation of cyclopentanone precursors offers a more atom-economical and straightforward route to allylated cyclopentanones. These methods often involve the in situ generation of an enolate or enamine, which then reacts with an allylic electrophile under the influence of a metal catalyst.

Palladium-catalyzed reactions have been extensively studied for the α-allylation of ketones. nih.gov The well-known Tsuji-Trost allylation, which typically involves the reaction of a preformed enol derivative or the decarboxylation of an allyl β-ketoester, has been adapted for the direct asymmetric allylation of cyclic ketones. nih.gov For instance, a triple catalytic system combining palladium catalysis, enamine organocatalysis, and CO2-catalyzed activation of allylic alcohol has been developed for the α-allylation of cyclic ketones, affording products with α-quaternary centers in good yields. nih.gov

Iridium-based catalysts have also emerged as powerful tools for the asymmetric allylic alkylation of cyclic ketone enolates, enabling the creation of new quaternary centers with high enantioselectivity. nih.gov Furthermore, a dual catalysis approach combining a light-driven decatungstate-mediated hydrogen-atom transfer and copper catalysis has been reported for the direct C–H allylation of unactivated alkanes, including the β-position of cyclopentanone. nih.gov

Table 2: Catalytic Methods for Direct α-Allylation of Cyclopentanones

Catalyst System Substrate Allyl Source Key Features Reference
Palladium/Enamine/CO2 Cyclic Ketones Allylic Alcohol Forms α-quaternary centers nih.gov
Iridium Cyclic Ketone Enolates Allylic Electrophile High enantioselectivity for quaternary centers nih.gov
Decatungstate/Copper (Photocatalysis) Cyclopentanone Allylic Chlorides Direct C-H allylation at the β-position nih.gov

Allyl-Nickel Catalysis in the Synthesis of Unsaturated Carbonyl Compounds

Allyl-nickel catalysis has been developed as a versatile method for the synthesis of unsaturated carbonyl compounds, including α,β-dehydrogenation and oxidative cycloalkenylation reactions. organic-chemistry.orgnih.govacs.org This approach overcomes some limitations of palladium-catalyzed systems and offers a more general route for the oxidation of various carbonyl compounds. nih.govacs.org

In the context of preparing precursors for allylcyclopentenones, nickel-catalyzed allylic carbonylative coupling of alkyl zinc reagents with an isocyanide as a CO surrogate provides a direct route to β,γ-unsaturated ketones. nih.gov This method is characterized by its excellent functional group tolerance and high regio- and stereoselectivity, proceeding through a π-allylnickel intermediate. nih.gov

Furthermore, nickel catalysis can be employed for the cross-electrophile coupling between vinyl or aryl electrophiles and alkyl C-O electrophiles, enabling the synthesis of functionalized cycloalkenes. rsc.org This strategy has the potential to be adapted for the synthesis of substituted allylcyclopentenone precursors.

The mechanism of allyl-nickel catalyzed dehydrogenation involves the formation of an allyl-nickel enolate, followed by migratory insertion and β-hydride elimination to yield the α,β-unsaturated product. nih.gov

Synthesis of Specific this compound Derivatives and Structural Isomers

The synthesis of specific derivatives and isomers of this compound is essential for structure-activity relationship studies and for accessing a broader range of chemical diversity.

Synthetic Routes to 3-Allylcyclopent-2-enone (Isomer)

The structural isomer, 3-allylcyclopent-2-enone, is a valuable building block in its own right, notably used in the synthesis of pleuromutilin-like compounds. researchgate.netbeilstein-journals.org One synthetic strategy commences with 3-allylcyclopent-2-enone to construct the complex tricyclic core of these antibiotics through a key intramolecular Nozaki-Hiyama-Kishi (NHK) coupling reaction. beilstein-journals.org

Preparation of Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound scaffold can significantly modulate its chemical and biological properties. General methods for the halogenation of organic molecules can be applied. ijrpr.com For instance, the synthesis of halogenated derivatives often involves the use of halogenating agents on a suitable precursor. saudijournals.comnih.gov While specific examples for the direct halogenation of this compound are not detailed in the provided context, the synthesis of halogenated 2-thiophenecarboxylic acid derivatives, for example, has been achieved through various strategies including bromination/debromination sequences and lithiation followed by reaction with a halogen source. beilstein-journals.org Such strategies could potentially be adapted. The synthesis of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives involved the reaction of 5-halogenated indoles with a sulfonyl chloride. mdpi.com

Synthesis of Alkyl-Substituted Allylcyclopentenones (e.g., Trimethyl Variants)

The synthesis of alkyl-substituted allylcyclopentenones allows for the fine-tuning of steric and electronic properties. Nickel-catalyzed cross-electrophile coupling provides an efficient route to a wide range of functionalized and/or secondary alkyl-substituted cycloalkenes, which could serve as precursors. rsc.org The direct hydrogenation of alkyl-substituted pentafluorobenzenes has been used to prepare alkyl-substituted all-cis-pentafluorocyclohexanes, demonstrating a method for introducing alkyl groups onto a cyclic core. ucl.ac.uk While not directly applied to allylcyclopentenones in the provided results, this highlights a potential strategy.

Emerging Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a valuable structural motif found in natural products like jasmonates, is increasingly being viewed through the lens of green chemistry. Traditional synthetic routes often rely on petroleum-based feedstocks and stoichiometric reagents, leading to significant environmental footprints. Emerging strategies, however, are focusing on the use of renewable starting materials, atom-economical catalytic processes, and environmentally benign reaction media. These approaches aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances, aligning with the core principles of sustainable chemical manufacturing.

A promising and logical green pathway to this compound involves a two-stage strategy. The first stage focuses on the production of a key intermediate, cyclopentanone, from renewable biomass. The second stage explores novel green methods for the allylation of cyclopentanone and its subsequent conversion to the target enone.

From Biomass to Building Block: Catalytic Conversion of Furfural (B47365) to Cyclopentanone

Furfural, a platform chemical readily obtained from the dehydration of pentose (B10789219) sugars in lignocellulosic biomass, stands out as a key renewable feedstock. mdpi.com Extensive research has been dedicated to its catalytic transformation into cyclopentanone (CPO) through a sequence of hydrogenation and rearrangement reactions. mdpi.comnih.gov This process is typically conducted in water, an environmentally benign solvent, using heterogeneous metal catalysts that can be recovered and reused.

Various non-precious metal catalytic systems have been developed to enhance the efficiency and selectivity of this conversion. Bimetallic catalysts, such as those combining copper and nickel, have shown particular promise. For instance, a Cu-Ni-Al hydrotalcite catalyst achieved a cyclopentanone yield of 95.8% in water under hydrogen pressure. nih.gov Similarly, cobalt-nickel and copper-cobalt systems have been optimized to selectively yield either cyclopentanone or its fully hydrogenated counterpart, cyclopentanol, by tuning reaction conditions like temperature and pressure. mdpi.comrsc.org Palladium-based catalysts, while employing a precious metal, have also demonstrated high efficacy, with a Pd on fumed silica (B1680970) system reporting an 87% yield of cyclopentanone from furfural in a one-pot process. acs.org

These catalytic routes from furfural represent a significant advancement in producing a key cyclic ketone intermediate from a sustainable, non-food-based carbon source.

Table 1: Selected Catalytic Systems for the Conversion of Furfural to Cyclopentanone (CPO)

Catalyst System Solvent Temperature (°C) H₂ Pressure (MPa) Furfural Conversion (%) CPO Yield (%) Reference(s)
Cu-Ni-Al HT Water 140 4.0 ~100% 95.8% nih.gov
4% Pd/f-SiO₂ Water 165 3.4 ~98% 87% acs.org
Ru/C + Al₁₁.₆PO₂₃.₇ Water 160 4.0 100% 84% nih.gov
Cu-Co-OG Water 140 2.0 ~90% 67% rsc.org
10%Co-10%Ni/TiO₂ Water 150 4.0 ~77% 38.6% mdpi.com

Greener Pathways to Allylation and Enone Formation

With a sustainable source of cyclopentanone established, the next challenge lies in introducing the allyl group and the α,β-unsaturation in a green manner. Several innovative methodologies are emerging to replace traditional, less environmentally friendly alkylation and oxidation reactions.

Mechanochemical Allylation: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a powerful solvent-free or low-solvent approach. acs.orgucl.ac.uk The Barbier-type allylation of ketones has been successfully demonstrated under ball-milling conditions using zinc metal and an allyl halide. acs.org This technique is operationally simple and avoids the need for bulk organic solvents and inert atmospheres. acs.org More advanced mechanochemical methods employ stable, solid reagents like potassium allyltrifluoroborate in the presence of a small amount of water (liquid-assisted grinding or LAG), which generates only inert, water-soluble salts as byproducts. mdpi.com While direct application to cyclopentanone for this specific transformation requires further study, the high yields achieved for other ketones under these solvent-free conditions mark it as a highly promising green route. mdpi.comd-nb.info

Aqueous and Lanthanide-Catalyzed Allylation: Performing reactions in water is a primary goal of green chemistry. The allylation of carbonyl compounds has been achieved in aqueous media, often facilitated by metal catalysts that are stable and active in water. researchgate.net Lanthanide catalysts, in particular, are recognized for promoting reactions like allylation in protic solvents. researchgate.net For example, lanthanum metal has been used to mediate the allylation of ketones in water, providing good yields and representing a significant improvement over methods requiring anhydrous organic solvents. researchgate.net Combining lanthanide catalysts with greener allylating agents like potassium allyltrifluoroborate under aqueous or mechanochemical conditions can lead to nearly quantitative yields for ketone allylation, showcasing a versatile and sustainable strategy. mdpi.com

Table 2: Comparison of Emerging Green Allylation Methods for Ketones

Method Allyl Source Catalyst/Mediator Conditions Substrate Example Yield (%) Reference(s)
Mechanochemistry (LAG) Potassium Allyltrifluoroborate MandEu (Lanthanide) Ball-milling, H₂O Cyclohexanone 92% mdpi.com
Aqueous Media Allyl Bromide La / SnCl₂ Ultrasound, H₂O Cyclohexanone 92% researchgate.net

Biocatalytic Approaches: Nature provides elegant synthetic pathways to structurally related molecules. Jasmonic acid and its precursors are cyclopentenone derivatives synthesized in plants from polyunsaturated fatty acids via a cascade of enzymatic reactions involving lipoxygenases (LOX), allene (B1206475) oxide synthases (AOS), and allene oxide cyclases (AOC). oup.comtamu.edumdpi.com This natural pathway provides a blueprint for developing biocatalytic methods for this compound synthesis. The use of isolated enzymes or whole-cell systems could enable highly selective and stereospecific transformations under mild, aqueous conditions. researchgate.netnih.gov For example, engineered enzymes could potentially be developed to accept specific precursors and catalyze the formation of the allyl-substituted cyclopentenone core. nih.govacs.org While still a nascent field for this specific target, the successful biocatalytic synthesis of various complex molecules underscores the immense potential of this approach. nih.govnih.gov

Catalytic Dehydrogenation: The final step to introduce the α,β-unsaturation can be achieved via catalytic dehydrogenation of the 5-allylcyclopentanone intermediate. This method is preferable to stoichiometric oxidation reactions that use hazardous reagents and generate significant waste. Heterogeneous catalysts based on metals like palladium, copper, or ruthenium can facilitate the removal of hydrogen gas, which is the only byproduct, making the process highly atom-economical. rsc.orgvedantu.com The development of stable and recyclable dehydrogenation catalysts is an active area of research that will further enhance the green credentials of this synthetic sequence.

Reactions Involving the α,β-Unsaturated Ketone Moiety

The enone system of this compound is a classic Michael acceptor and participates in a range of nucleophilic, electrophilic, and radical reactions.

Nucleophilic Addition Reactions, including Michael Additions

The core reactivity of the cyclopentenone ring lies in its susceptibility to nucleophilic attack. The α,β-unsaturated carbonyl system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.org Nucleophiles can add to either the carbonyl carbon (1,2-addition) or, more commonly, to the β-carbon in a conjugate (1,4- or Michael) addition. libretexts.orgnerdfighteria.infoyoutube.com The latter pathway is often favored due to the formation of a stable enolate intermediate. masterorganicchemistry.com

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org For this compound, this reaction provides a powerful method for introducing a wide variety of substituents at the β-position, leading to 1,5-dicarbonyl compounds or their equivalents. pearson.comresearchgate.net A broad range of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in the conjugate addition to enones. masterorganicchemistry.com

For instance, the conjugate addition of a stannyl nucleophile to 2-allylcyclopent-2-enone, followed by trapping of the resulting enolate, has been demonstrated as a viable synthetic strategy. nii.ac.jp The stereochemical outcome of such additions is a critical aspect, with studies on related systems showing high diastereoselectivity. nii.ac.jp

Table 1: Examples of Nucleophilic Additions to Enone Systems

Nucleophile (Michael Donor) Product Type Reference
Enolates (e.g., from ketones, esters) 1,5-Dicarbonyl compounds masterorganicchemistry.compearson.com
Amines β-Amino carbonyl compounds masterorganicchemistry.com
Thiols β-Thio carbonyl compounds masterorganicchemistry.com
Organocuprates β-Alkylated/arylated ketones masterorganicchemistry.com
Stannyl nucleophiles β-Stannyl ketones nii.ac.jp

Electrophilic and Radical Reactions of the Enone System

While less common than nucleophilic additions, the enone system can also undergo electrophilic and radical reactions. The electron-rich nature of the double bond allows for reactions with certain electrophiles.

More significantly, the enone moiety can participate in radical reactions. Photocatalytic methods have emerged for the generation of radical intermediates from enones. nih.gov For example, the one-electron reduction of an enone can form a radical anion, which can then undergo further transformations. nih.gov The presence of Lewis or Brønsted acid additives can influence the reaction pathway, leading to either cycloadditions or reductive cyclizations. nih.gov This approach provides a tin-free method for generating β-ketoradicals, which can then participate in diastereoselective cyclization reactions. nih.gov

Oxidative Transformations of the Cyclopentenone Ring (e.g., Allylic Oxidation)

The cyclopentenone ring can undergo oxidative transformations, particularly at the allylic positions. The oxidation of alkenes to enones is a fundamental transformation in organic synthesis. organic-chemistry.org Various reagents and catalytic systems have been developed for the allylic oxidation of olefins, including those based on chromium, copper, and palladium. organic-chemistry.orgliverpool.ac.ukiomcworld.com

For cyclic enones, allylic oxidation can introduce further functionality. For instance, dirhodium(II) caprolactamate has been shown to effectively catalyze the allylic oxidation of enones using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org Copper(I)-NHC (N-heterocyclic carbene) complexes have also been developed for the highly regioselective and chemoselective allylic oxidation of alkenes to form functionalized cyclopentenones. liverpool.ac.uk These methods often exhibit excellent tolerance for a wide range of functional groups. liverpool.ac.uk In the context of steroid chemistry, the allylic oxidation of Δ⁵-steroidal olefins to the corresponding enones is a well-established transformation, often proceeding through radical mechanisms. iomcworld.com

Reactivity and Derivatization of the Pendant Allyl Group

The pendant allyl group in this compound offers a distinct site for chemical modification, enabling intramolecular reactions and structural diversification.

Intramolecular Cycloaddition Reactions of the Allyl Moiety (e.g., Photo-induced [2+2] Cycloadditions)

The proximate positioning of the allyl group and the enone double bond allows for intramolecular cycloaddition reactions, particularly under photochemical conditions. The photo-induced [2+2] cycloaddition of an enone and an alkene is a powerful method for constructing cyclobutane (B1203170) rings and is a key step in the synthesis of various complex molecules. wikipedia.orgmdpi.com

The mechanism of these photocycloadditions typically involves the excitation of the enone to a triplet state, which then reacts with the alkene to form a diradical intermediate that closes to the cyclobutane product. wikipedia.org In the case of 5-allylcyclopent-2-enones, intramolecular [2+2] photocycloaddition leads to the formation of tricyclic systems. rsc.org Research has shown that the regioselectivity of this ring closure can be dependent on the length of the tether connecting the alkene to the cyclopentenone ring. rsc.org For 5-allylcyclopent-2-enones specifically, photolysis has been observed to yield a single regioisomeric tricyclic product. rsc.org These reactions can be promoted by visible light in the presence of photosensitizers, and enantioselective variants have been developed using chiral catalysts. nih.gov

Table 2: Intramolecular Photocycloaddition of Allylcyclopentenones

Substrate Reaction Type Product Key Features Reference
5-Allyl-3-phenylcyclopent-2-enone Photo-induced [2+2] Cycloaddition Tricyclo[4.2.1.0³,⁸]nonan-7-one derivative High regioselectivity, formation of a single isomer rsc.org
5-(But-3-enyl)-3-phenylcyclopent-2-enone Photo-induced [2+2] Cycloaddition Mixture of tricyclic ketones Regioselectivity dependent on side-chain length rsc.org
5-(Pent-4-enyl)-3-phenylcyclopent-2-enone Photo-induced [2+2] Cycloaddition Single tricyclic ketone Regioselectivity dependent on side-chain length rsc.org

Olefin Metathesis Reactions for Structural Diversification of Allylcyclopentenones

Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of carbon-carbon double bonds, catalyzed by metal-carbene complexes of ruthenium, molybdenum, or tungsten. libretexts.orgnih.govnobelprize.org This reaction can be applied to the allyl group of this compound for significant structural modifications.

Two primary types of olefin metathesis are particularly relevant: ring-closing metathesis (RCM) and cross-metathesis (CM). libretexts.org If this compound were further functionalized with another olefinic tether, RCM could be employed to construct a new ring system. More commonly, cross-metathesis with a different olefin can be used to replace the allyl group with a more complex side chain. libretexts.orgharvard.edu This provides a powerful tool for structural diversification, allowing for the synthesis of a library of substituted cyclopentenones from a common precursor. Ruthenium-based catalysts, such as the Grubbs catalysts, are often preferred due to their high functional group tolerance and stability. harvard.edubeilstein-journals.org The efficiency of metathesis can be influenced by the presence of nearby functional groups; for example, allylic hydroxyl groups have been shown to enhance reaction rates. beilstein-journals.org

Transformations Leading to Ring Expansion, Contraction, or Rearrangement

A significant transformation of cyclopentenone derivatives involves their ring expansion to form heterocyclic systems, such as pyridones. nih.govchemrxiv.orgsynthical.comchemrxiv.orgthieme-connect.com A recently developed one-pot oxidative amination process allows for the direct conversion of cyclopentenones into pyridones. nih.govchemrxiv.orgchemrxiv.org This method involves the in situ formation of a silyl enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.orgchemrxiv.org The reaction is notable for its operational simplicity, mild conditions, broad functional group tolerance, and high regioselectivity. chemrxiv.orgchemrxiv.org

The process is mediated by a hypervalent iodine reagent and has been shown to be scalable. chemrxiv.org Protic solvents are crucial for the ring-expansion step. thieme-connect.com This methodology provides a streamlined route to pyridones, which are important structural motifs in many biologically active molecules and are also used as ligands in catalysis. chemrxiv.orgthieme-connect.com The reaction has also been successfully applied to the synthesis of ¹⁵N-labeled pyridones. chemrxiv.orgthieme-connect.com Mechanistic studies suggest the involvement of an N-iodonium aziridine (B145994) intermediate. thieme-connect.com

Allylcyclopentenone and its derivatives can undergo various acid-catalyzed rearrangements. beilstein-journals.orgrsc.org While specific studies on the acid-catalyzed rearrangement of unsubstituted this compound are not detailed in the provided search results, general principles of acid-catalyzed rearrangements of cyclic ketones and allylic systems are well-established. beilstein-journals.orgmsu.edu

For instance, the Piancatelli reaction, an acid-catalyzed process, transforms furylcarbinols into 4-substituted cyclopentenone derivatives. researchgate.net Gold(I) complexes can also catalyze rearrangements of enynyl acetates to form cyclopentenones through a tandem 3,3-rearrangement and Nazarov reaction. researchgate.net In the presence of a strong acid, the carbonyl oxygen of the cyclopentenone can be protonated, leading to the formation of a carbocationic intermediate. msu.edu This intermediate can then undergo skeletal rearrangements, such as alkyl or vinyl shifts, to yield a more stable carbocation, which can then be trapped by a nucleophile or deprotonated to form a new unsaturated system. The specific outcome of such a rearrangement would be highly dependent on the substitution pattern of the allylcyclopentenone derivative and the reaction conditions.

For example, acid-catalyzed rearrangements of arenes involve the formation of arenium ions and subsequent shifts of substituents. beilstein-journals.org Similarly, the pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of 1,2-diols to ketones via a carbocation intermediate. msu.edu

Interactions with Specific Reagent Classes

The reaction of this compound with amine derivatives is expected to proceed primarily through nucleophilic conjugate addition (a Michael-type reaction) to the α,β-unsaturated ketone system. youtube.comwikipedia.org In this reaction, the amine acts as a nucleophile and attacks the β-carbon of the enone, leading to the formation of an enolate intermediate. wikipedia.org Subsequent protonation yields the 3-aminocyclopentanone (B3224326) derivative. wikipedia.org

Studies on related systems, such as the reaction of 2,3,5-trichloro-4,4-dimethoxy-5-allylcyclopent-2-en-1-one with various amines, have shown that the reaction can lead to the formation of enaminochlorovinyl ketones, which are precursors to 13-azaprostanoids. researchgate.netmathnet.ru The reaction of α,β-unsaturated ketones with secondary amines can lead to the formation of enamines. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the initial formation of an aminol intermediate, which then dehydrates to form the enamine. mnstate.edu

The following table summarizes the expected products from the reaction of this compound with different types of amines.

Amine Type Expected Product Reaction Type
Primary Amine (RNH₂)3-(Alkylamino)cyclopentanone derivativeConjugate Addition
Secondary Amine (R₂NH)3-(Dialkylamino)cyclopentanone derivative or EnamineConjugate Addition or Enamine Formation
Amine Derivatives (e.g., N-silyloxycarbamate)β-Amino aldehyde intermediates (after ring opening or further transformation)Enantioselective Conjugate Addition

The reactivity of this compound with organometallic and hydride reagents is characterized by nucleophilic attack at the carbonyl carbon (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate addition).

Organometallic Reagents:

The outcome of the reaction with organometallic reagents depends on the nature of the reagent. Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition to the carbonyl group, yielding a tertiary alcohol. nih.govaltervista.org However, the reactivity of allylmagnesium reagents can be unique and may not always follow predictable models of stereoselectivity. nih.gov

Softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-conjugate addition, adding the R group to the β-carbon of the enone. wikipedia.orgchadsprep.com This reaction is a powerful method for the formation of carbon-carbon bonds. beilstein-journals.org

The following table illustrates the expected products with different organometallic reagents.

Reagent Type of Addition Product
Grignard Reagent (RMgX)Primarily 1,2-Addition1-Alkyl-5-allylcyclopent-2-en-1-ol
Organolithium Reagent (RLi)Primarily 1,2-Addition1-Alkyl-5-allylcyclopent-2-en-1-ol
Organocuprate (R₂CuLi)1,4-Conjugate Addition3-Alkyl-5-allylcyclopentanone

Hydride Reagents:

Hydride reagents are used for the reduction of the carbonyl group. The choice of hydride reagent determines the selectivity of the reduction.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone of the enone system to a secondary alcohol, typically yielding 5-allylcyclopent-2-en-1-ol. uop.edu.pklibretexts.orglibretexts.orgchadsprep.com The carbon-carbon double bond of the enone is generally not affected.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. uop.edu.pklibretexts.orglibretexts.orgchadsprep.com It will reduce the ketone to a secondary alcohol. With α,β-unsaturated ketones, LiAlH₄ can sometimes also reduce the double bond, leading to the saturated alcohol. ic.ac.uk The outcome can be controlled by the mode of addition; inverse addition (adding the reagent to the substrate) can favor the reduction of only the carbonyl group. ic.ac.uk

The following table summarizes the products of reduction with common hydride reagents.

Reagent Selectivity Product
Sodium Borohydride (NaBH₄)Reduces ketone5-Allylcyclopent-2-en-1-ol
Lithium Aluminum Hydride (LiAlH₄)Reduces ketone (and potentially the C=C bond)5-Allylcyclopent-2-en-1-ol (or 3-allylcyclopentanol)

Stereochemical Aspects in 5 Allylcyclopent 2 Enone Chemistry

Diastereoselective Control in Synthetic Pathways

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of 5-allylcyclopent-2-enone chemistry, this involves controlling the relative stereochemistry of multiple chiral centers within the molecule, including the C5 position where the allyl group is attached.

The introduction of the allyl group onto a cyclopentenone precursor can be a crucial step where diastereoselectivity is established. The reaction of cyclic enones with organometallic allylating agents can proceed with varying degrees of stereocontrol, often dependent on the reagent, substrate, and reaction conditions.

For instance, the addition of allyltitanocenes to cyclic enones has been shown to exhibit notable diastereoselectivity that is dependent on the ring size of the enone. While additions to 2-cyclopentenone often result in the anti stereoisomer, reactions with 2-cyclohexenone can favor the syn isomer. This selectivity is rationalized by the adoption of chair-like cyclic transition states where steric repulsion between the enone's methylene (B1212753) groups and the cyclopentadienyl (B1206354) (Cp) rings of the titanocene (B72419) complex destabilizes the transition state leading to the anti product in six-membered rings. This highlights how the conformation of the substrate ring influences the facial selectivity of the nucleophilic attack.

The conjugate addition of nucleophiles to cyclopentenones bearing a chiral auxiliary, such as a sulfinyl group, is another powerful strategy. The chiral sulfinyl group can effectively direct the incoming nucleophile to one face of the enone, leading to high diastereoselectivity in the formation of the Michael adduct. acs.org

Table 1: Diastereoselective Allylation Approaches

Reaction TypeAllylating Agent/MethodSubstrateKey Factor in StereocontrolTypical Outcome
1,2-AdditionAllyltitanocenes2-CyclopentenoneTransition state geometryPredominantly anti-isomer
Conjugate AdditionChiral Sulfinyl Auxiliary2-(Arylsulfinyl)-2-cyclopentenoneSteric hindrance and chelation control by the auxiliaryHigh diastereoselectivity acs.org

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone to form a pentadienyl cation intermediate. wikipedia.org The stereochemical outcome of this reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which dictate a conrotatory closure of the pentadienyl cation. illinois.edu

This conrotatory motion means that substituents on the termini of the divinyl ketone system will have a predictable relative stereochemistry in the cyclized product. The direction of the conrotatory twist (clockwise or counter-clockwise) is known as torquoselectivity. This selectivity is often dictated by steric factors, where the bulky substituents preferentially rotate away from each other during the ring-closing process to minimize steric strain in the transition state. illinois.eduresearchgate.net Therefore, by designing a divinyl ketone precursor with appropriate substitution, one can control the diastereoselectivity of the resulting cyclopentenone. For example, in substrates with two different terminal substituents, the cyclization will proceed in a way that places the larger group in a pseudo-equatorial position in the forming ring. illinois.edu

This compound and its functionalized derivatives are valuable building blocks for the synthesis of more complex polycyclic molecules. The inherent stereochemistry of the cyclopentenone ring can be used to direct the stereochemical outcome of subsequent reactions, such as cycloadditions or cascade sequences.

The enone moiety of the cyclopentenone ring is an excellent dienophile for Diels-Alder reactions. When reacting with a diene, the existing stereocenters on the cyclopentenone ring can direct the diene to approach from the less sterically hindered face, resulting in a highly diastereoselective cycloaddition. This strategy is frequently employed in natural product synthesis to construct complex polycyclic frameworks with multiple contiguous stereocenters. rsc.org

Furthermore, cascade reactions initiated by a Michael addition to the cyclopentenone can lead to the formation of intricate polycyclic systems. For example, a Michael-initiated ring closure (MIRC) sequence using bromoallyl sulfone carbanions can afford highly functionalized bicyclic cyclopentanones with high stereoselectivity. researchgate.net These complex transformations often proceed with excellent diastereocontrol, translating the stereochemical information from the initial substrate into the final polycyclic product.

Enantioselective Synthesis and Transformations

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is of utmost importance in medicinal chemistry and materials science, as different enantiomers can have drastically different biological activities or properties.

One major strategy to obtain chiral 5-allylcyclopent-2-enones is through the asymmetric functionalization of a prochiral cyclopentenone. This typically involves a conjugate addition reaction where a chiral catalyst or reagent controls the facial selectivity of the nucleophilic attack.

Organocatalysis has emerged as a powerful tool for this purpose. Chiral secondary amines, for instance, can activate enones towards Michael addition by forming a chiral iminium ion intermediate. This directs the incoming nucleophile to one specific face of the molecule, resulting in a product with high enantiomeric excess (e.e.). acs.org Similarly, chiral bifunctional catalysts, such as thioureas or squaramides, can activate both the nucleophile and the electrophile (the cyclopentenone) through hydrogen bonding, orchestrating a highly enantioselective Michael addition. beilstein-journals.org

Another approach is the Redox-Relay Heck reaction, which allows for the desymmetrization of cyclic enones. This method can be used to synthesize γ-functionalized cyclopentenones with high enantioselectivity, providing access to chiral building blocks for more complex targets. nih.gov

Table 2: Enantioselective Functionalization of Cyclopentenones

Catalyst/MethodReaction TypeMechanism of StereocontrolTypical Enantiomeric Excess (e.e.)
Chiral Diamine OrganocatalystNitro-Michael AdditionFormation of a chiral iminium ion intermediateOften >90% e.e. acs.org
Bifunctional SquaramideMichael AdditionDual hydrogen-bond activation of substrate and nucleophileHigh e.e. reported beilstein-journals.org
Palladium / Chiral LigandRedox-Relay Heck ReactionEnantioselective migratory insertion into a chiral metal complexExcellent e.e. reported nih.gov

An alternative to functionalizing a pre-formed ring is to establish the key stereocenter during the formation of the cyclopentenone precursor. The enantioselective α-allylation of a cyclic ketone is a direct and powerful method for creating a chiral quaternary carbon center that can then be elaborated into the final this compound.

Palladium-catalyzed decarboxylative allylic alkylation is a prominent method in this area. In this reaction, a β-ketoester precursor undergoes decarboxylation to form a prochiral enolate, which is then captured by a π-allyl-palladium complex. The use of a chiral phosphine (B1218219) ligand, such as a PHOX ligand, ensures that the allylation occurs enantioselectively, yielding α-quaternary cyclopentanones in high yield and enantiomeric excess. acs.org

More recently, organocatalytic methods have been developed for the direct α-allylation of ketones. Singly Occupied Molecular Orbital (SOMO) catalysis, for example, utilizes a chiral amine to form an enamine from a cyclic ketone. One-electron oxidation generates a radical cation, which then undergoes enantioselective alkylation with an allyl silane (B1218182). This method provides direct access to α-allylated cyclic ketones with excellent levels of enantiocontrol.

Utilization of Chiral Building Blocks for Enantioenriched this compound Derivatives

The synthesis of cyclopentenone derivatives in an enantiomerically pure form is a significant challenge in organic chemistry. One powerful strategy to achieve this is to begin with a starting material that is already chiral and readily available, a concept known as "chiral pool" synthesis. Nature provides a vast collection of such molecules, including carbohydrates and terpenes, which serve as versatile starting points for complex targets. nih.gov

Prostaglandins (B1171923), a class of biologically active compounds featuring a substituted cyclopentane (B165970) core, are prominent examples where chiral pool synthesis has been successfully applied to create complex cyclopentenone structures. libretexts.org Methodologies have been developed that transform common carbohydrates into highly functionalized, chiral cyclopentenone building blocks. For instance, a concise synthesis of a key chiral cyclopentenone intermediate for prostaglandin (B15479496) synthesis was achieved starting from 2,3-O-isopropylidene-D-erythronolactone, a derivative of the C4 carbohydrate erythrose. researchgate.net This approach leverages the inherent stereochemistry of the carbohydrate to establish the desired chirality in the cyclopentenone ring. researchgate.netacs.org

Terpenes, another major class of natural products in the chiral pool, have also been employed as precursors for chiral cyclopentenone derivatives. nih.gov For example, the monoterpene (+)-citronellal has been converted through a two-step sequence involving α-methylenation and ring-closing metathesis to yield a chiral cyclopentenal. This cyclopentenal serves as a direct precursor to 5-substituted cyclopentenone structures, demonstrating how the chirality of the starting terpene can be effectively transferred to the target molecule. nih.gov

Table 1: Examples of Chiral Building Blocks for Cyclopentenone Synthesis
Chiral Pool SourceSpecific Starting MaterialResulting Intermediate TypeApplication
Carbohydrates2,3-O-isopropylidene-D-erythronolactoneChiral PhosphonylcyclopentenoneProstaglandin Synthesis researchgate.net
Terpenes(+)-CitronellalChiral CyclopentenalNatural Product Synthesis nih.gov

Stereoisomerism and Conformational Analysis of Allylcyclopentenones

The stereochemistry of this compound is defined by both its configuration and its conformation. These aspects are crucial for understanding its reactivity and interactions with other chiral molecules.

Stereoisomerism: The primary form of stereoisomerism in this compound arises from the stereocenter at the C5 position, which is bonded to four different groups (a hydrogen atom, the allyl group, and two different carbon atoms of the ring). This gives rise to a pair of enantiomers: (R)-5-allylcyclopent-2-enone and (S)-5-allylcyclopent-2-enone. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. Due to the geometric constraints of the five-membered ring, E/Z isomerism across the C2-C3 double bond is not observed.

Conformational Analysis: While often depicted as a flat pentagon, the cyclopentenone ring is non-planar. A planar conformation is destabilized by significant torsional strain arising from the eclipsing of hydrogen atoms on adjacent, sp3-hybridized carbon atoms. libretexts.org To alleviate this strain, the ring puckers into one of two low-energy conformations: the "envelope" (C_s symmetry) or the "half-chair" (C_2 symmetry). dalalinstitute.com

In the cyclopentenone ring, the presence of two sp2-hybridized carbons (C2 and C3) and the carbonyl carbon (C1) favors planarity in that region of the ring. This structural constraint typically leads the ring to adopt an envelope conformation, where four atoms (C1, C2, C3, and C4) lie roughly in a plane, and the fifth atom (C5) is puckered out of this plane. rsc.org This arrangement minimizes both the torsional strain associated with the C4-C5 bond and the angle strain, as the internal bond angles of a pentagon (108°) are already close to the ideal sp3 (109.5°) and sp2 (120°) values. libretexts.org

The substituent at the C5 position—in this case, the allyl group—can occupy one of two positions in the envelope conformation: a pseudo-axial position, where the bond is roughly perpendicular to the plane of the other four carbons, or a pseudo-equatorial position, where the bond points away from the ring, more in line with the plane. Generally, the conformer with the bulky substituent in the pseudo-equatorial position is energetically favored to minimize steric interactions with the rest of the ring. youtube.com Therefore, this compound is expected to predominantly exist in a conformation where the C5 atom is out of the plane and the allyl group occupies a pseudo-equatorial orientation.

Table 2: Key Features of Allylcyclopentenone Stereochemistry
FeatureDescriptionEnergetic Implication
StereoisomerismChiral center at C5 leads to (R) and (S) enantiomers.Enantiomers have identical energy but different optical activity.
Ring ConformationAdopts a non-planar envelope conformation to relieve torsional strain.The puckered envelope is more stable than a hypothetical planar ring.
Substituent PositionThe C5-allyl group can be in a pseudo-axial or pseudo-equatorial position.The pseudo-equatorial conformation is generally lower in energy due to reduced steric hindrance.

Mechanistic Investigations of Reactions Involving 5 Allylcyclopent 2 Enone

Elucidation of Reaction Mechanisms in Cyclopentenone Synthesis

The synthesis of the cyclopentenone core is a pivotal aspect of organic chemistry, with numerous named reactions dedicated to its construction. The mechanisms of these reactions are a subject of ongoing investigation, with studies aiming to unravel the precise sequence of events at a molecular level.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, typically involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org The classic mechanism proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. wikipedia.orgillinois.edu This cation then typically undergoes elimination to yield the cyclopentenone product. wikipedia.org

However, the reaction can be "interrupted" if a nucleophile is present to trap the intermediate oxyallyl cation. wikipedia.orgnih.govfigshare.comorganic-chemistry.org This interruption provides a pathway to more highly functionalized cyclopentenone derivatives. For instance, in the synthesis of 5-hydroxycyclopent-2-enones from allenyl vinyl ketones, trifluoroacetic acid promotes the Nazarov cyclization, and the resulting carbocation is efficiently trapped by the trifluoroacetate (B77799) anion. nih.govfigshare.comorganic-chemistry.org Subsequent hydrolysis yields the 5-hydroxycyclopent-2-enone. nih.govfigshare.comorganic-chemistry.org The stereochemistry of the product, particularly the trans relationship between the hydroxyl group and a substituent at the 4-position, is influenced by steric interactions during the nucleophilic attack on the intermediate cation. organic-chemistry.org

Step Description Key Intermediate
1Acid-catalyzed formation of a pentadienyl cation from a divinyl ketone precursor. wikipedia.orgPentadienyl cation
24π conrotatory electrocyclization. wikipedia.orgOxyallyl cation
3Nucleophilic trapping of the oxyallyl cation. wikipedia.orgorganic-chemistry.orgFunctionalized cyclopentanyl cation
4Deprotonation/Hydrolysis to yield the final product. organic-chemistry.org5-substituted cyclopent-2-enone

This table outlines the generalized mechanistic steps of an interrupted Nazarov cyclization.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. wikipedia.orglibretexts.orgorganic-chemistry.org While the precise mechanism is not fully elucidated, a widely accepted pathway involves the formation of a dicobalt hexacarbonyl acetylene (B1199291) complex. wikipedia.org Subsequent coordination of the alkene, migratory insertion of a carbonyl group, and reductive elimination deliver the cyclopentenone product. wikipedia.org

Additives are often employed to promote this reaction, particularly to overcome the rate-limiting dissociation of a carbon monoxide ligand from the organometallic complex. wikipedia.org Amine N-oxides, such as N-methylmorpholine N-oxide (NMO), are common additives. wikipedia.orgnih.gov It is believed that these additives facilitate the removal of a CO ligand by nucleophilically attacking the carbon of the carbonyl group, leading to the oxidation of CO to CO₂ and generating an unsaturated organometallic complex that is more reactive towards the alkene. wikipedia.org This makes the initial steps of the catalytic cycle more favorable and can allow the reaction to proceed under milder conditions. wikipedia.org

Additive Type Proposed Role in Pauson-Khand Reaction Example
Amine N-oxidesOxidative decarbonylation of the metal-carbonyl complex. wikipedia.orgN-methylmorpholine N-oxide (NMO)
Lewis basesCan facilitate ligand substitution and promote catalytic turnover.Not specified in provided context
Absorbent surfacesMay enhance reaction rates by concentrating reactants.Not specified in provided context

This table summarizes the roles of different types of additives in promoting the Pauson-Khand reaction.

Mechanistic Studies of Functionalization and Derivatization Reactions

Once the 5-allylcyclopent-2-enone core is formed, it can undergo a variety of functionalization and derivatization reactions. Mechanistic studies of these transformations are key to controlling selectivity and expanding the synthetic utility of this scaffold.

Copper(I)-N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for the allylic oxidation of alkenes, providing a route to functionalized cyclopentenones. liverpool.ac.uk The mechanism of these reactions is thought to involve the formation of a copper-allyl intermediate. The NHC ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity. The high regioselectivity often observed in these oxidations is dependent on a variety of factors, including stereoelectronic interactions within the transition state. liverpool.ac.uk While the precise details of the catalytic cycle are still under investigation, it is a powerful method for the functionalization of sp³ C-H bonds. liverpool.ac.uk

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.orgnih.govresearchgate.net The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

In the context of this compound, these reactions could be used to introduce new substituents at various positions. For example, if a halide were present on the cyclopentenone ring, it could undergo oxidative addition to a palladium(0) complex. Subsequent transmetalation with an organometallic reagent (e.g., an organoborane in Suzuki coupling or an organotin in Stille coupling) would introduce a new organic fragment to the palladium center. libretexts.org The final step, reductive elimination, would form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Mechanistic Step Description Change in Pd Oxidation State
Oxidative AdditionInsertion of the Pd(0) catalyst into a carbon-halide bond. nih.gov0 to +2
TransmetalationTransfer of an organic group from another metal to the palladium center. youtube.comNo change
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst. nih.gov+2 to 0

This table details the fundamental steps in a palladium-catalyzed cross-coupling cycle.

Characterization and Role of Reactive Intermediates in Transformations (e.g., Carbocations, Diradicals, Enolates)

The transformations of this compound and its precursors are often mediated by short-lived, high-energy reactive intermediates. Understanding the nature and behavior of these species is fundamental to comprehending the reaction mechanisms.

In the context of the Nazarov cyclization, carbocations are key intermediates. The reaction is initiated by the formation of a pentadienyl cation, and the subsequent electrocyclization leads to an oxyallyl cation. wikipedia.orgnih.govorganic-chemistry.org The stability and fate of these cationic intermediates dictate the outcome of the reaction, including whether it proceeds to completion or is interrupted by a nucleophile. wikipedia.org The use of silicon-containing substrates can stabilize β-carbocations, influencing the regioselectivity of the elimination step. organic-chemistry.org

Enolates are another important class of reactive intermediates, particularly in reactions involving the carbonyl group of the cyclopentenone. The α-protons of the ketone are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles, allowing for functionalization at the α-position.

While less commonly invoked in the specific reactions discussed, diradical intermediates can play a role in certain organometallic and photochemical transformations. For instance, some cobalt-mediated reactions can be described via radical mechanisms. libretexts.org Photochemical Nazarov cyclizations of certain dienones are proposed to proceed through an excited state via a disrotatory ring closure, which has a different mechanistic basis than the thermal, conrotatory process involving a cation. nih.gov

Application of Singly Occupied Molecular Orbital (SOMO) Catalysis Principles to Allylation Reactions

Singly Occupied Molecular Orbital (SOMO) catalysis represents a distinct activation mode within organocatalysis, diverging from the more traditional iminium (Lowest Unoccupied Molecular Orbital, LUMO-lowering) and enamine (Highest Occupied Molecular Orbital, HOMO-raising) catalysis pathways. pnas.orgthieme-connect.de This strategy is centered on the single-electron oxidation of a transiently formed enamine intermediate, which generates a 3π-electron radical cation. thieme-connect.denih.gov This electrophilic species, featuring a singly occupied molecular orbital, is then amenable to reacting with a variety of π-rich nucleophiles, known as SOMOphiles, enabling a range of previously challenging asymmetric transformations. nih.govprinceton.edu

The principles of SOMO catalysis have been successfully applied to the direct α-allylation of carbonyl compounds, including cyclic ketones, which serves as a pertinent mechanistic framework for understanding potential reactions involving this compound. pnas.orgnih.govnih.gov The reaction mechanism involves the condensation of a ketone with a chiral secondary amine catalyst, typically an imidazolidinone derivative, to form an enamine. princeton.edu This enamine is more susceptible to oxidation than the other reaction components. princeton.edu A single-electron oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), then selectively oxidizes the enamine to the key radical cation intermediate. princeton.edunih.gov

This geometrically constrained radical cation readily undergoes enantioselective alkylation with an allyl silane (B1218182). nih.govnih.gov The chiral environment provided by the catalyst shields one face of the radical cation, directing the incoming nucleophile to the exposed face and thus controlling the stereochemistry of the newly formed C-C bond. nih.gov Mechanistic speculation suggests that this addition results in a β-silyl radical, which is rapidly oxidized to the corresponding cation, followed by silyl (B83357) elimination to furnish the α-allylated product and regenerate the catalyst upon hydrolysis. thieme-connect.deprinceton.edu

Research has demonstrated that this protocol is effective for various cyclic ketones, including five- and six-membered carbocycles. nih.gov The development of oxidatively stable imidazolidinone catalysts has been crucial for the successful application of this methodology to ketones, which are generally more challenging substrates than aldehydes. pnas.orgnih.gov The reaction accommodates a reasonable variety of both the ketone and the allyl silane components, highlighting its synthetic utility. nih.govnih.gov For instance, both π-rich and electron-deficient allyl silanes can participate effectively in the transformation. nih.gov

The scope of the SOMO-catalyzed α-allylation of cyclic ketones has been explored, demonstrating its robustness. The following table summarizes representative findings from studies on analogous cyclic systems, showcasing the high yields and enantioselectivities that can be achieved.

EntryKetone SubstrateAllyl SilaneCatalystYield (%)Enantiomeric Excess (ee, %)
1CyclohexanoneAllyltrimethylsilaneImidazolidinone A8590
2Cyclopentanone (B42830)AllyltrimethylsilaneImidazolidinone A8491
3CyclobutanoneAllyltrimethylsilaneImidazolidinone B8699
4Cyclohexanone(2-Methylallyl)trimethylsilaneImidazolidinone A8296
5Cyclohexanone(E)-But-2-en-1-yltrimethylsilaneImidazolidinone A8691
6Cyclohexanone(3-Bromoprop-1-en-2-yl)trimethylsilaneImidazolidinone C7487

Data in this table is representative of findings for SOMO-catalyzed allylation of cyclic ketones and is based on published research. nih.gov Catalysts A, B, and C represent different oxidatively stable imidazolidinone derivatives developed for these transformations.

This body of research on SOMO-catalyzed allylation provides a powerful mechanistic blueprint for the functionalization of α,β-unsaturated ketones like this compound. The principles of generating a radical cation from an enamine intermediate and subsequent enantioselective trapping with an allyl silane are directly applicable.

Theoretical and Computational Studies of 5 Allylcyclopent 2 Enone

Computational Chemistry Applications to Cyclopentenone Systems

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms and electronic structures of cyclic enones like 5-allylcyclopent-2-enone. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital (MO) Theory offer profound insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathways, Transition States, and Intermediates

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, transition states, and intermediates. For cyclopentenone systems, DFT calculations, often using hybrid exchange-correlation functionals like M06-2X with a suitable basis set such as 6-311+G**, are employed to optimize the geometries of all stationary points along a reaction coordinate. nih.govacs.org

First-order saddle points, which correspond to transition states, are located and confirmed by the presence of a single imaginary frequency in the vibrational analysis. acs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that these transition states connect the correct reactants and products. nih.gov These computational approaches are invaluable for understanding reactions such as cycloadditions, radical-mediated processes, and organocatalyzed transformations involving the cyclopentenone core. mdpi.comresearchgate.net By calculating the activation energies (ΔG≠), researchers can predict the kinetic feasibility of different pathways. mdpi.com For instance, in reactions involving substituted cyclopentenones, DFT can elucidate the influence of substituents on the reaction barriers and the stability of intermediates, thereby explaining observed regioselectivity and stereoselectivity. acs.org

Below is a representative table illustrating the types of data obtained from DFT calculations on a hypothetical reaction of a substituted cyclopentenone.

Stationary PointMethod/Basis SetRelative Energy (kcal/mol)Key Geometric ParametersNumber of Imaginary Frequencies
Reactant ComplexM06-2X/6-311+G 0.0C=C bond: 1.34 Å0
Transition StateM06-2X/6-311+G+15.2Forming C-C bond: 2.1 Å1
IntermediateM06-2X/6-311+G -5.8New C-C bond: 1.54 Å0
Product ComplexM06-2X/6-311+G-22.5-0

Note: The data in this table is illustrative and intended to represent the typical output of DFT calculations.

Molecular Orbital Theory and Frontier Orbital Analysis in Explaining Reactivity and Selectivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering electrons to be delocalized across the entire molecule in molecular orbitals. solubilityofthings.com For reactions involving this compound, Frontier Molecular Orbital (FMO) theory is particularly insightful. wikipedia.org This theory simplifies the analysis of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgpearson.com

The energy and spatial distribution of the HOMO and LUMO of this compound are critical in determining its behavior as either a nucleophile or an electrophile. youtube.com The HOMO, being the most energetic electron-containing orbital, is associated with the molecule's ability to donate electrons, while the LUMO, the lowest energy orbital capable of accepting electrons, governs its electrophilicity. pearson.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. pearson.com

In the context of this compound, the presence of both the electron-withdrawing enone system and the electron-donating allyl group influences the energies and shapes of the frontier orbitals. The enone moiety lowers the energy of the LUMO, making the β-carbon susceptible to nucleophilic attack. The allyl group, conversely, can influence the HOMO energy and may participate in pericyclic reactions, the outcomes of which can be predicted by considering the symmetry and overlap of the frontier orbitals. wikipedia.org FMO analysis is instrumental in explaining the regioselectivity and stereoselectivity of reactions like Diels-Alder cycloadditions, where the alignment of the frontier orbitals of the diene and dienophile dictates the favored product. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Theoretical Models

Theoretical models are crucial for predicting the outcomes of chemical reactions involving this compound. By analyzing the electronic and steric properties of the molecule and its potential reaction partners, chemists can forecast reactivity, regioselectivity, and stereoselectivity.

The reactivity of the double bond in the cyclopentenone ring versus the allyl side chain can be assessed using FMO theory. nih.gov The regioselectivity of addition reactions to the enone system is often governed by the coefficients of the LUMO. Nucleophiles will preferentially attack the carbon atom with the largest LUMO coefficient.

Stereoselectivity, particularly in the formation of new chiral centers, can be predicted by examining the transition state energies for different stereochemical pathways using DFT. mdpi.com For example, in a Michael addition to this compound, the incoming nucleophile can approach from either the re or si face of the molecule. The preferred stereoisomer will be the one formed via the lower energy transition state. The presence of the existing stereocenter at the C5 position, bearing the allyl group, will likely induce diastereoselectivity by sterically hindering one face of the ring over the other.

Energetic Considerations and Thermodynamic Stability in Stereochemical Outcomes

The final stereochemical outcome of a reaction is determined by whether it is under kinetic or thermodynamic control. acs.org DFT calculations can provide the relative energies of both the transition states (kinetic control) and the final products (thermodynamic control). mdpi.comnih.gov

Theoretical Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are highly effective in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of Nuclear Magnetic Resonance (NMR) signals. joaquinbarroso.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic magnetic shielding tensors of nuclei. joaquinbarroso.com

These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which must be calculated at the same level of theory. joaquinbarroso.comlibretexts.org This allows for a direct comparison between the computed and experimental NMR spectra, helping to resolve ambiguities in signal assignment. joaquinbarroso.com Discrepancies between calculated and experimental shifts can often be explained by conformational averaging or solvent effects, which can also be modeled computationally. joaquinbarroso.com Theoretical studies have been used to rationalize unusual chemical shifts in cyclic systems, attributing them to factors like ring currents and bond anisotropy. researchgate.netnih.gov

Below is a hypothetical table showing a comparison of experimental and calculated ¹H NMR chemical shifts for this compound.

ProtonExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H26.156.100.05
H37.507.450.05
H4a2.402.350.05
H4b2.552.500.05
H52.802.750.05
Allyl-Hα2.502.450.05
Allyl-Hβ5.805.750.05
Allyl-Hγ (cis)5.105.050.05
Allyl-Hγ (trans)5.155.100.05

Note: This data is illustrative and serves to demonstrate the application of theoretical calculations in NMR spectroscopy.

Furthermore, spin-spin coupling constants can also be calculated, providing even more detailed structural information and further confirming assignments.

Applications of 5 Allylcyclopent 2 Enone As a Strategic Synthetic Building Block

Precursor in Natural Product Total Synthesis

The structural motifs present in 5-allylcyclopent-2-enone make it an ideal precursor for assembling the core of several biologically significant natural products. Chemists have leveraged this building block to devise efficient and innovative synthetic routes, enabling access to complex targets and their analogues for further study.

This compound serves as a key starting material in the de novo chemical synthesis of analogues of Pleuromutilin (B8085454), a class of potent antibiotics. nih.govresearchgate.netmdpi.com The development of synthetic routes starting from this compound allows for the creation of novel pleuromutilin-like scaffolds, expanding the structural and stereochemical diversity of this important class of bacterial protein synthesis inhibitors. nih.govresearchgate.net

One prominent strategy involves a multi-step sequence beginning with 3-allylcyclopent-2-enone (a tautomer and common synthetic equivalent of the title compound). mdpi.comtaltech.ee A crucial step in this approach is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. taltech.ee The synthesis proceeds by first elaborating the initial cyclopentenone into a more complex intermediate containing both an aldehyde and a vinyl bromide. mdpi.comtaltech.ee This precursor is then subjected to the intramolecular NHK coupling conditions, which forges the critical eight-membered ring characteristic of the pleuromutilin core, yielding a tricyclic product. mdpi.comtaltech.ee This strategy, employed by researchers like Sorensen, provides rapid access to the pharmacophoric core of pleuromutilin, facilitating the generation of derivatives for structure-activity relationship (SAR) studies. taltech.ee

An overview of a synthetic sequence is detailed in the table below:

StepReactant(s)Key TransformationIntermediate/ProductReference
13-Allylcyclopent-2-enone, Grignard reagentCarbonyl addition & subsequent reactionsBicyclic cyano alkene mdpi.com
2Bicyclic cyano alkeneOzonolysisAldehyde intermediate mdpi.com
3Aldehyde intermediate, Vinyl bromideNozaki-Hiyama-Kishi (NHK) reactionTricyclic pleuromutilin scaffold mdpi.comtaltech.ee

This synthetic pathway, originating from this compound, has successfully produced new pleuromutilin-like compounds in approximately 11 steps. nih.govresearchgate.net Several of these novel analogues have demonstrated activity against Mycobacterium tuberculosis, underscoring the value of this synthetic approach in discovering new antibiotic candidates. nih.govresearchgate.netmdpi.com

Information regarding the use of this compound as an intermediate in the total synthesis of Phorbol could not be verified from the provided search results. Prominent total syntheses of Phorbol have utilized different starting materials, such as (+)-3-carene.

Information detailing the application of this compound as a synthon for prostanoid derivatives, including 13-azaprostanoids, was not found in the provided search results.

Construction of Complex Polycyclic and Heterocyclic Ring Systems

The unique combination of a photo-excitable enone and a tethered olefin makes this compound an excellent substrate for intramolecular photocycloaddition reactions, leading to the efficient construction of strained, polycyclic frameworks.

The irradiation of 5-allyl-2-cyclopentenone induces an intramolecular [2+2] photocycloaddition between the enone double bond and the terminal allyl double bond. This reaction forges two new carbon-carbon bonds and creates a cyclobutane (B1203170) ring, resulting in the formation of a tricyclic carbon skeleton. Specifically, this process yields tricyclo[3.3.0.0²⁸]octan-3-ones.

The reaction proceeds via a "crossed" cycloaddition pathway. This regioselectivity leads to the formation of two distinct isomeric tricyclic ketones. The process is not perfectly selective, as it also produces a bicyclic ketone byproduct, bicyclo[3.3.0]oct-1-en-3-one, arising from an alternative photochemical pathway.

The outcome of the photoreaction is summarized below:

Product TypeProduct NameYield
Tricyclic Ketone (Isomer 1)Tricyclo[3.3.0.0²⁸]octan-3-one34%
Tricyclic Ketone (Isomer 2)Tricyclo[3.3.0.0²⁸]octan-3-one26%
Bicyclic KetoneBicyclo[3.3.0]oct-1-en-3-one18%

This photochemical transformation provides a direct and efficient method for accessing the rigid and sterically congested tricyclo[3.3.0.0²⁸]octanone framework from a simple, acyclicly-tethered cyclopentenone.

Information on the specific conversion of this compound or its derivatives into substituted tetrahydrofurans could not be located in the provided search results.

This compound: A Versatile Precursor for Novel Pharmaceutical and Bioactive Scaffolds

The strategic functionalization of the this compound core has paved the way for the development of a diverse array of novel pharmaceutical and bioactive scaffolds. Its inherent reactivity and stereochemical features make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications, including prostaglandin (B15479496) analogues, carbocyclic nucleosides, and other cyclopentanoid natural products.

The cyclopentenone ring system is a prevalent motif in numerous biologically active compounds. The presence of both an α,β-unsaturated ketone and a strategically placed allyl group in this compound provides multiple sites for chemical modification, allowing for the construction of intricate molecular architectures. Researchers have leveraged these features to synthesize a range of compounds with potential antiviral, anticancer, and anti-inflammatory properties.

Prostaglandin Analogues

Prostaglandins (B1171923) are a class of lipid compounds involved in various physiological processes, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The cyclopentane (B165970) core of prostaglandins makes this compound an attractive starting material for their synthesis.

The synthesis of prostaglandin analogues from cyclopentenone precursors is a well-established strategy. While specific examples detailing the direct use of this compound are not extensively documented in publicly available research, the general synthetic routes for 11-deoxyprostaglandins often involve the conjugate addition of a cuprate (B13416276) reagent to a 2-substituted cyclopentenone to introduce the omega side chain, followed by the elaboration of the alpha side chain from a functional group at the 4- or 5-position. The allyl group in this compound can be envisioned as a precursor to the alpha side chain through various chemical transformations, such as oxidation or ozonolysis followed by a Wittig reaction.

Table 1: Key Prostaglandin Analogues Synthesized from Cyclopentenone Precursors

Prostaglandin AnalogueTherapeutic ApplicationPrecursor Type
LatanoprostGlaucomaSubstituted Cyclopentenone
MisoprostolUlcer PreventionSubstituted Cyclopentenone
EpoprostenolPulmonary HypertensionBicyclic Lactone (Corey Lactone)

This table is for illustrative purposes to show the relevance of cyclopentenone scaffolds in prostaglandin synthesis.

Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral and anticancer agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. This structural modification often imparts increased metabolic stability. The synthesis of these compounds frequently relies on chiral cyclopentenone intermediates.

While the direct application of this compound in the synthesis of marketed carbocyclic nucleosides is not prominently reported, its structural features are highly relevant. The synthesis of carbocyclic nucleosides often involves the stereoselective introduction of a nucleobase and a hydroxymethyl group onto a cyclopentene scaffold. The enone functionality of this compound can be exploited for the conjugate addition of a nucleobase or its precursor. The allyl group can then be chemically transformed into the required hydroxymethyl side chain, analogous to the C5' of a natural nucleoside. For instance, oxidative cleavage of the allyl group would yield an aldehyde, which can be reduced to the corresponding alcohol.

Table 2: Prominent Carbocyclic Nucleoside Drugs and Their Key Synthetic Intermediates

Drug NameTherapeutic UseKey Intermediate
AbacavirHIV/AIDSChiral aminocyclopentene
EntecavirHepatitis BMethylene (B1212753) cyclopentane derivative
AristeromycinAntiviral/Anticancer (research)Chiral cyclopentylamine

This table highlights the importance of functionalized cyclopentane rings in the synthesis of carbocyclic nucleosides.

Other Bioactive Cyclopentanoids

The versatile reactivity of this compound also positions it as a valuable building block for the synthesis of other bioactive cyclopentanoid natural products, such as jasmonates, which are plant hormones with potential anticancer and anti-inflammatory activities. The general structure of jasmonates features a cyclopentanone (B42830) core with two side chains. The synthetic strategies towards these molecules could involve the modification of both the allyl group and the enone system of this compound to install the requisite side chains.

Future Directions and Emerging Research Avenues in 5 Allylcyclopent 2 Enone Chemistry

Development of Novel Asymmetric Synthetic Routes for 5-Allylcyclopent-2-enone

The enantioselective synthesis of this compound remains a significant challenge, with current research focusing on creating chiral centers with high precision. Future work in this area is expected to concentrate on several promising strategies that move beyond classical resolution methods.

One major focus will be on the development of catalytic asymmetric methods that construct the chiral cyclopentenone core directly. This includes the advancement of organocatalytic approaches, which utilize small organic molecules to induce enantioselectivity. For instance, chiral amines and phosphoric acids have shown promise in the asymmetric synthesis of other functionalized cyclopentanones and could be adapted for the synthesis of chiral this compound precursors. flinders.edu.aursc.orgresearchgate.netrsc.org The development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts, for example, has demonstrated excellent enantioselectivity in Michael additions to α,β-unsaturated aldehydes, a strategy that could potentially be incorporated into a synthetic route towards this compound. flinders.edu.au

Transition metal catalysis also presents a fertile ground for new discoveries. The Trost asymmetric allylic alkylation (AAA), a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, is a particularly relevant strategy. chemistryviews.orgvapourtec.comacs.orgacs.org Future research could explore the application of novel chiral ligands to control the stereochemistry of the allylation step in the formation of this compound. The development of three-component asymmetric Tsuji-Trost reactions, enabled by combined chiral aldehyde and palladium catalysis, offers a pathway to structurally diverse non-proteinogenic α-amino acid esters and could inspire new multi-component strategies for synthesizing chiral cyclopentenones. acs.orgacs.org

Furthermore, desymmetrization reactions of prochiral cyclopentene-1,3-diones or related starting materials offer an elegant approach to introduce chirality. Nickel-catalyzed desymmetrizing arylative cyclizations have been successful in the enantioselective synthesis of highly functionalized chiral cyclopent-2-enones and could be adapted for the introduction of an allyl group. organic-chemistry.org

The table below summarizes potential novel asymmetric synthetic routes and the key catalytic components that could be explored.

Asymmetric StrategyCatalyst/Reagent TypePotential Advantages
Organocatalytic CyclizationChiral Amines (e.g., prolinol derivatives), Chiral Phosphoric AcidsMetal-free, environmentally benign, high enantioselectivity.
Asymmetric Tsuji-Trost AllylationPalladium catalysts with novel chiral phosphine (B1218219) ligandsHigh atom economy, well-established reactivity, potential for high enantioselectivity.
Nickel-Catalyzed DesymmetrizationChiral phosphinooxazoline/nickel complexesAccess to highly functionalized chiral products from simple starting materials.
Asymmetric Nazarov CyclizationChiral Brønsted or Lewis AcidsDirect formation of the cyclopentenone ring with stereocontrol.

Exploration of New Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for achieving selective transformations of this compound and its precursors. Future research will likely focus on catalysts that offer improved activity, selectivity (chemo-, regio-, diastereo-, and enantio-), and sustainability.

"Privileged chiral catalysts," which are effective for a wide range of reactions and substrates, will continue to be a major area of investigation. durham.ac.uk The identification and development of new privileged structures could lead to broadly applicable methods for the synthesis and functionalization of this compound.

The exploration of earth-abundant and non-toxic metal catalysts as alternatives to precious metals like palladium and rhodium is another important direction. Iron, copper, and nickel catalysts are gaining prominence in various organic transformations and their application in the synthesis and modification of this compound could lead to more sustainable and cost-effective processes.

The table below highlights different classes of catalysts and their potential applications in this compound chemistry.

Catalyst ClassPotential ApplicationKey Research Focus
OrganocatalystsAsymmetric Michael additions, Aldol reactions, Nazarov cyclizationsDevelopment of new chiral scaffolds, understanding mechanisms of stereoinduction.
Transition Metal ComplexesCross-coupling reactions, Allylic alkylations, Cyclization reactionsDesign of novel chiral ligands, use of earth-abundant metals, mechanistic studies.
Biocatalysts (Enzymes)Enantioselective reductions, kinetic resolutionsEnzyme screening and engineering for specific substrates, integration into chemoenzymatic cascades.
PhotocatalystsRadical additions, C-H functionalizationDevelopment of visible-light active catalysts, exploration of novel reaction pathways.

Bio-inspired Synthesis and Investigation of Biosynthetic Pathways Involving Allylcyclopentenone Motifs

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis, which mimics natural biosynthetic pathways, is an emerging area that holds significant promise for the efficient construction of this compound and related structures. Cyclopentenone moieties are found in a wide array of natural products, including prostaglandins (B1171923) and jasmone, suggesting that nature has evolved efficient enzymatic machinery for their formation. organic-chemistry.orgfudan.edu.cn

Future research will likely focus on elucidating the biosynthetic pathways that lead to natural products containing allylcyclopentenone or similar motifs. Understanding the enzymes and mechanisms involved in these pathways could inspire the development of novel biomimetic synthetic strategies. This could involve, for example, enzyme-catalyzed cyclizations or the use of polyketide synthase-like cascades to assemble the carbon skeleton.

The application of whole-cell biocatalysis or isolated enzymes for the asymmetric synthesis of this compound is another exciting prospect. Enzymes such as ene-reductases could be employed for the enantioselective reduction of a prochiral precursor, while lipases could be used for kinetic resolution of a racemic mixture. Genetic engineering and directed evolution could be used to tailor enzymes with improved activity and selectivity for the target molecule.

A key area of investigation will be the identification of natural products containing the this compound core and the subsequent study of their biosynthesis. While specific examples directly containing this moiety are not yet widely reported, the general biosynthetic principles for forming cyclopentenoid structures are known and can serve as a starting point. rsc.org

Advanced Computational Studies for Rational Design and Mechanistic Prediction

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of catalysts and the prediction of reaction mechanisms and stereochemical outcomes. researchgate.net In the context of this compound, advanced computational studies are expected to play a crucial role in several key areas.

Density Functional Theory (DFT) calculations can be employed to model the transition states of key bond-forming reactions, such as the Nazarov cyclization of an allyl-substituted divinyl ketone precursor. vapourtec.comorganic-chemistry.orgfudan.edu.cn Such studies can provide valuable insights into the factors that control the stereoselectivity of the reaction and can guide the design of chiral catalysts that favor the formation of a specific enantiomer. For instance, computational modeling can help to understand how non-covalent interactions between the substrate and a chiral catalyst, such as a BINOL-derived phosphoric acid, can lead to high enantioselectivity. organic-chemistry.org

Computational screening of virtual catalyst libraries is another powerful approach to accelerate the discovery of new and effective catalysts. By predicting the performance of a large number of potential catalysts in silico, researchers can prioritize the most promising candidates for experimental validation, thereby saving significant time and resources.

Mechanistic studies using computational methods can also help to elucidate complex reaction pathways and identify key intermediates. This knowledge is crucial for optimizing reaction conditions and for developing novel transformations. For example, computational studies can help to understand the role of additives and co-catalysts in promoting a desired reaction pathway.

The table below outlines the application of various computational methods in the study of this compound chemistry.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Transition state analysis of cyclization and allylation reactions.Prediction of stereochemical outcomes, understanding of catalyst-substrate interactions.
Molecular Dynamics (MD)Simulation of enzyme-substrate interactions.Insights into the binding modes and catalytic mechanisms of enzymes.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of large catalytic systems, such as enzymes.Accurate prediction of reactivity and selectivity in a biological context.
Machine Learning (ML)High-throughput screening of catalysts and reaction conditions.Accelerated discovery of optimal synthetic protocols.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. This involves the use of renewable starting materials, the reduction of waste, and the use of safer solvents and reagents.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. flinders.edu.auchemistryviews.orgacs.orgorganic-chemistry.orgfudan.edu.cn The integration of flow chemistry into the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. For example, a multi-step synthesis could be telescoped into a continuous flow sequence, eliminating the need for isolation and purification of intermediates. flinders.edu.aufudan.edu.cn This approach has been successfully applied to the synthesis of other functionalized cyclopentenones. chemistryviews.orgacs.orgorganic-chemistry.orgfudan.edu.cn

Sustainable approaches to cyclopentenone synthesis often involve the use of biomass-derived starting materials, such as furfural (B47365). rsc.orgresearchgate.net Research into converting furfural into precursors for this compound could provide a renewable and sustainable route to this compound. Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry and will continue to be a major focus. vapourtec.com

The development of synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps will also be a key aspect of sustainable synthesis. Cascade reactions, as mentioned earlier, are particularly attractive in this regard.

The table below summarizes key strategies for integrating flow chemistry and sustainability into the synthesis of this compound.

StrategyDescriptionPotential Benefits
Continuous Flow SynthesisPerforming reactions in a continuous reactor system.Improved safety, better heat and mass transfer, easier scalability, potential for automation.
Use of Renewable FeedstocksUtilizing biomass-derived starting materials like furfural.Reduced reliance on fossil fuels, improved sustainability profile.
Atom Economy MaximizationDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Reduction of waste, increased efficiency.
Catalytic MethodsEmploying catalysts to facilitate reactions instead of stoichiometric reagents.Reduced waste, milder reaction conditions, potential for recycling catalysts.
Green SolventsUsing environmentally benign solvents such as water, ethanol, or supercritical CO2.Reduced environmental impact, improved worker safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-allylcyclopent-2-enone, and how can reaction yields be systematically improved?

  • Methodological Answer : Begin with a comparative analysis of established protocols (e.g., Claisen rearrangement, allylation of cyclopentenone derivatives). Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Monitor yields via GC-MS or HPLC and validate purity through NMR (¹H/¹³C) and FT-IR. For reproducibility, document step-by-step procedures, including solvent drying and inert atmosphere conditions .

Q. How can researchers distinguish this compound from structural isomers using spectroscopic techniques?

  • Methodological Answer : Combine NMR spectroscopy (focus on allylic proton splitting patterns and carbonyl carbon shifts at ~200 ppm in ¹³C NMR) with computational simulations (e.g., DFT calculations for predicted spectral data). Cross-validate with mass spectrometry (EI-MS for molecular ion peaks at m/z 136) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Q. What are the common pitfalls in purifying this compound, and how can they be mitigated?

  • Methodological Answer : Address issues like dimerization during distillation by using low-temperature vacuum distillation. For column chromatography, optimize mobile phase polarity (e.g., hexane/ethyl acetate gradients) and confirm purity via TLC with UV/iodine visualization. Report retention factors (Rf) and include raw chromatographic data in appendices .

Advanced Research Questions

Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Design kinetic studies using varying solvents (polar aprotic vs. nonpolar) and dienophiles (electron-deficient vs. electron-rich). Monitor reaction progress via in-situ FT-IR or NMR. Use Hammett plots to correlate substituent effects with rate constants. Compare experimental outcomes with computational models (e.g., Fukui indices for electrophilicity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of existing literature to identify variability in assay conditions (e.g., cell lines, incubation times). Replicate key studies under controlled conditions, including positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Address discrepancies through collaborative data-sharing platforms .

Q. How can computational chemistry predict the regioselectivity of this compound in radical addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map transition states and calculate activation energies for competing pathways. Validate predictions with experimental EPR spectroscopy to detect radical intermediates. Publish input files and computational parameters to ensure reproducibility .

Methodological Considerations

  • Data Reproducibility : Share raw spectra, chromatograms, and computational input files in supplementary materials. Use platforms like Zenodo or Figshare for open-access archiving .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report effect sizes with 95% confidence intervals .
  • Literature Integration : Use citation management tools (e.g., Zotero) to track prior studies and avoid redundancy. Prioritize primary literature from journals like J. Org. Chem. or Org. Lett. over unreviewed preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Allylcyclopent-2-enone
Reactant of Route 2
5-Allylcyclopent-2-enone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.